![molecular formula C24H20FN5O2 B2957229 N-[1-[(Z)-(4-fluorophenyl)methylideneamino]-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)pyridin-3-yl]-4-methylbenzamide CAS No. 321385-51-7](/img/structure/B2957229.png)
N-[1-[(Z)-(4-fluorophenyl)methylideneamino]-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)pyridin-3-yl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-[1-[(Z)-(4-fluorophenyl)methylideneamino]-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)pyridin-3-yl]-4-methylbenzamide is a complex organic molecule. It features multiple functional groups, including a fluorophenyl group, a methylideneamino linkage, and a pyrazolyl-substituted pyridinyl core. This intricate structure makes it a subject of interest in various fields such as medicinal chemistry, organic synthesis, and materials science.
Mechanism of Action
Target of Action
The primary target of this compound is the RET (c-RET) protein . The RET protein is a receptor tyrosine kinase, which plays a crucial role in cell growth and differentiation .
Mode of Action
The compound acts as a highly efficient and selective inhibitor of RET . It binds to the RET protein and inhibits its activity, thereby preventing the downstream signaling that leads to cell growth and differentiation . The compound has been shown to be effective against both wild-type RET and some common RET oncogenic mutations .
Result of Action
The result of the compound’s action is the inhibition of cell growth and differentiation . By inhibiting the activity of RET, the compound prevents the downstream signaling that leads to these processes. This can lead to the inhibition of cell proliferation and the induction of cell death, particularly in cells that are dependent on RET activity for growth and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions: : This compound can be synthesized through a multi-step process:
Formation of the Fluorophenyl Methylidene Intermediate: : The starting material, 4-fluorobenzaldehyde, reacts with an appropriate amine under Schiff base reaction conditions to form the intermediate.
Pyrazole Incorporation: : The pyrazolyl moiety can be introduced via a cyclization reaction involving hydrazine and a suitable α,β-unsaturated ketone.
Coupling with the Pyridinyl Core: : The intermediate is then coupled with a pyridinyl derivative, typically using palladium-catalyzed cross-coupling reactions.
Final Benzamide Formation: : The last step involves the formation of the benzamide linkage through condensation with a carboxylic acid derivative.
Industrial Production Methods: : In an industrial setting, the process can be optimized for large-scale production by employing continuous flow reactors for the multi-step synthesis, allowing for better control over reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions particularly at the methyl groups, potentially forming ketones or aldehydes.
Reduction: : The imine linkage (methylideneamino group) can be reduced to form a secondary amine.
Substitution: : The fluorophenyl ring can undergo electrophilic aromatic substitution, introducing various substituents.
Common Reagents and Conditions: : Common reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions.
Major Products: : The products from these reactions would include oxidized derivatives such as ketones and aldehydes, reduced amine forms, and substituted aromatic rings.
Scientific Research Applications
Chemistry: : In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to be used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: : It can act as a molecular probe in biological studies due to its ability to interact with various biomolecules. Its pyrazolyl and pyridinyl groups are known to have bioactive properties.
Industry: : In materials science, the compound can be used to develop advanced materials with specific electronic or photophysical properties, useful in creating novel sensors or optoelectronic devices.
Comparison with Similar Compounds
Comparison: : Compared to similar compounds such as N-(4-fluorophenyl)pyridin-2-amine and N-(4-methylphenyl)-5-pyrazolylpyridine, this compound stands out due to the presence of both the fluorophenyl and pyrazolyl groups in the same molecule. This dual functionality provides a unique combination of reactivity and biological activity.
Similar Compounds
N-(4-fluorophenyl)pyridin-2-amine
N-(4-methylphenyl)-5-pyrazolylpyridine
4-fluoro-2-(pyrazol-5-yl)pyridine
6-methyl-2-oxo-pyridine derivatives
This intricate balance of functionality makes the compound versatile for various applications in scientific research and industrial processes
Properties
IUPAC Name |
N-[1-[(Z)-(4-fluorophenyl)methylideneamino]-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)pyridin-3-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN5O2/c1-15-3-7-18(8-4-15)23(31)28-22-13-20(21-11-12-26-29-21)16(2)30(24(22)32)27-14-17-5-9-19(25)10-6-17/h3-14H,1-2H3,(H,26,29)(H,28,31)/b27-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMBSLBFUATDTG-VYYCAZPPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(N(C2=O)N=CC3=CC=C(C=C3)F)C)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(N(C2=O)/N=C\C3=CC=C(C=C3)F)C)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
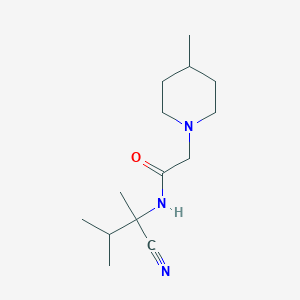
![1-benzyl-3-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)urea](/img/structure/B2957148.png)
![2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B2957150.png)
![1-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2957154.png)
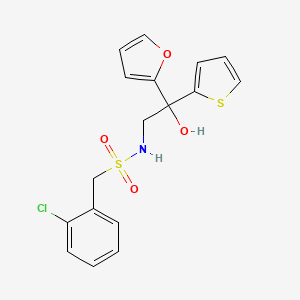
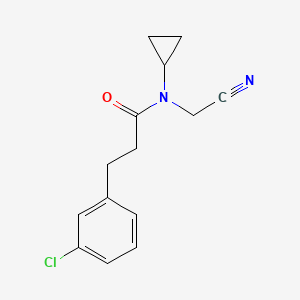


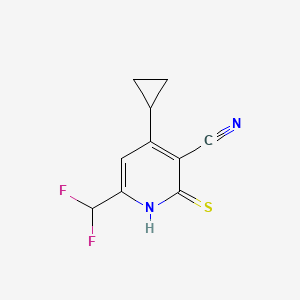

![2-{[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]oxy}-5-methylpyrimidine](/img/structure/B2957163.png)
![2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide](/img/structure/B2957164.png)
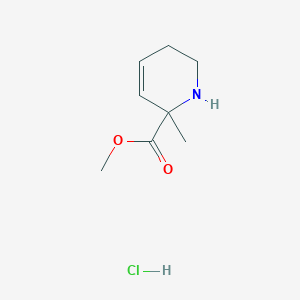
![N-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2957169.png)
